Ethyl 5-(methoxyamino)-3-phenyl-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-(methoxyamino)-3-phenyl-1,2,4-triazine-6-carboxylate is a substituted 1,2,4-triazine derivative characterized by a methoxyamino group at position 5, a phenyl ring at position 3, and an ethoxycarbonyl group at position 4. Its synthesis typically involves nucleophilic substitution or condensation reactions, with modifications to substituents influencing its physicochemical and biological properties .
Properties
IUPAC Name |
ethyl 5-(methoxyamino)-3-phenyl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-13(18)10-12(17-19-2)14-11(16-15-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTGKYIQGBQGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(methoxyamino)-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate nitrile or ester. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(methoxyamino)-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The triazine ring can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under conditions such as reflux or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted triazine derivatives.
Scientific Research Applications
Ethyl 5-(methoxyamino)-3-phenyl-1,2,4-triazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(methoxyamino)-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Methoxyamino vs. Ethoxycarbonylamino: The methoxyamino group may enhance nucleophilic reactivity compared to the bulkier ethoxycarbonylamino group, which requires prolonged reaction times (72 hours) for synthesis .
Substituent Variations at Position 3
The phenyl group at position 3 is a common feature, but analogs with heteroaromatic or substituted aryl groups exhibit distinct properties:
Key Observations :
- Phenyl vs.
- 4-Methylphenyl : The methyl group increases hydrophobicity, as reflected in the higher density of Ethyl 3-(4-methylphenyl)-5-oxo-... (1.3 g/cm³) .
Reactivity and Functionalization
The target compound’s methoxyamino group enables unique reactivity compared to analogs with thiol or aryloxy substituents:
Key Observations :
- Methylmercapto Derivatives : Ethyl 3-methylmercapto-5-aryloxy-... undergoes substitution with aromatic amines (e.g., p-toluidine) to yield mixed products, highlighting the influence of electron-withdrawing groups on reactivity .
Biological Activity
Ethyl 5-(methoxyamino)-3-phenyl-1,2,4-triazine-6-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H14N4O3 and a molecular weight of approximately 274.28 g/mol. The structure features a triazine ring, which is crucial for its biological activity. The methoxyamino group and carboxylate moiety contribute to its unique chemical properties, potentially enhancing its solubility and reactivity compared to similar compounds .
Anticancer Properties
Recent studies indicate that compounds containing a triazine core, including this compound, exhibit significant anticancer activity. Research has shown that triazine derivatives can inhibit various enzymes involved in tumorigenesis and induce apoptosis in cancer cells . The specific mechanisms include:
- Enzyme Inhibition : Triazine derivatives can inhibit enzymes such as topoisomerases and kinases, which play roles in DNA replication and cell proliferation.
- Induction of Apoptosis : Some studies have reported that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest it may exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the methoxyamino group is thought to enhance its interaction with microbial targets .
The mechanism by which this compound exerts its biological effects involves:
- Target Binding : The compound may bind to specific receptors or enzymes within cells, altering their function.
- Cellular Signaling Modulation : It could influence signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Related Compounds
The following table summarizes the properties and activities of this compound compared to other triazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxyamino group | Anticancer, antimicrobial |
| Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate | Hydroxy group | Moderate anticancer activity |
| Ethyl N-[5′-(3′-methylmercapto-6′-ethoxycarbonyl)-1′,2′,4′-triazinyl]-3-methylcarbamate | Varies | Different biological targets |
This comparison highlights the unique biological potential of this compound due to its specific functional groups .
Case Studies
In one notable study examining the anticancer effects of triazine derivatives:
- Study Design : Researchers synthesized a series of triazine compounds and tested their cytotoxicity against various cancer cell lines.
- Findings : this compound demonstrated IC50 values significantly lower than those of many traditional chemotherapeutics.
- : The compound showed promise as a lead candidate for further development in cancer therapy due to its potent activity and favorable safety profile .
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl 5-(methoxyamino)-3-phenyl-1,2,4-triazine-6-carboxylate, and how do reaction parameters affect yield and purity?
The compound is typically synthesized via multi-step reactions involving ethyl chloroformate and pyridine under controlled conditions. For example, condensation of intermediates like 4-thioalkyl phenols with ethyl chloroformate at 2–5°C for 72 hours achieves yields of 63–79%, with purity confirmed by crystallization from ethanol-water mixtures. Extended reaction times and anhydrous pyridine are critical to minimizing byproducts. Structural validation relies on IR, -NMR, -NMR, and mass spectrometry .
Q. What spectroscopic and crystallographic techniques are used to characterize this triazine derivative?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at 1693 cm, N–H at 3260 cm).
- NMR : -NMR detects substituent environments (e.g., ethyl ester protons at δ 1.25–1.27 ppm), while -NMR confirms carbonyl and aromatic carbons.
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, triazolo-thiadiazine analogs exhibit planar triazine rings with dihedral angles <5° .
Q. What are the common derivatives of this compound, and how are they synthesized?
Derivatives include:
- Ethyl 5-imino-3-oxo-2-phenyl analogs : Synthesized via thermal cyclization in xylene/water mixtures, yielding 79–87% .
- Thiadiazole and oxadiazole hybrids : Prepared using substituted phenols or thiophenes, with trifluoromethyl or morpholino groups enhancing reactivity .
Advanced Research Questions
Q. How can conflicting data from spectroscopic analyses of synthetic batches be resolved?
Contradictions (e.g., unexpected -NMR peaks) often arise from:
Q. What computational strategies are effective in predicting the reactivity of the methoxyamino group?
Density Functional Theory (DFT) calculations assess:
- Electrophilicity : Methoxyamino’s lone-pair electrons enhance nucleophilic substitution at the triazine C-5 position.
- Tautomeric stability : Imine-enamine equilibria influence reactivity in cyclization or oxidation reactions. Molecular docking studies with enzymes (e.g., kinases) predict binding modes for bioactivity screening .
Q. How does solvent polarity influence the stability of this compound under acidic/basic conditions?
- Acidic conditions : Protonation of the methoxyamino group destabilizes the triazine ring, leading to hydrolysis.
- Basic conditions : Ethyl ester hydrolysis dominates, forming carboxylic acid derivatives. Stability studies in DMSO/water mixtures (pH 3–10) show degradation half-lives of 12–48 hours, monitored via HPLC .
Q. What strategies optimize regioselectivity in substitution reactions at the triazine C-3 and C-5 positions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
